6-Chloro-2,2'-bipyridine N'-oxide
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Overview
Description
6-Chloro-2,2’-bipyridine N’-oxide is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. This compound is characterized by the presence of a chlorine atom at the 6th position and an N’-oxide group, which significantly influences its chemical properties and reactivity .
Preparation Methods
The synthesis of 6-Chloro-2,2’-bipyridine N’-oxide typically involves the chlorination of 2,2’-bipyridine followed by oxidation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid . Industrial production methods often employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
6-Chloro-2,2’-bipyridine N’-oxide undergoes various types of chemical reactions, including:
Oxidation: The N’-oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2,2’-bipyridine N’-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Chloro-2,2’-bipyridine N’-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and DNA, leading to changes in their activity and function . The N’-oxide group plays a crucial role in modulating the electronic properties of the compound, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
6-Chloro-2,2’-bipyridine N’-oxide can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Lacks the chlorine and N’-oxide groups, resulting in different reactivity and binding properties.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of chlorine, affecting its steric and electronic properties.
6,6’-Dichloro-2,2’-bipyridine: Has two chlorine atoms, leading to different substitution patterns and reactivity
The uniqueness of 6-Chloro-2,2’-bipyridine N’-oxide lies in its specific substitution pattern and the presence of the N’-oxide group, which significantly influences its chemical behavior and applications .
Properties
CAS No. |
326821-44-7 |
---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloro-6-(1-oxidopyridin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13(9)14/h1-7H |
InChI Key |
QQMWXONDJNRZAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=NC(=CC=C2)Cl)[O-] |
Origin of Product |
United States |
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